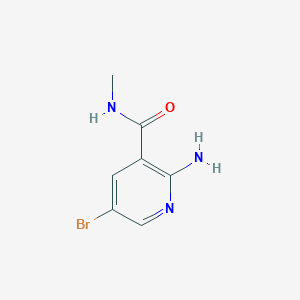

2-Amino-5-bromo-N-methylnicotinamide

Description

These compounds share a pyridine backbone substituted with bromo, amino, and carboxyl or methylamide groups. For instance:

- 2-Amino-5-bromonicotinic acid (C₆H₅BrN₂O₂, MW 217.02) is a key intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development .

- Methyl 2-amino-5-bromopyridine-3-carboxylate (CAS 50735-34-7) has a methyl ester group instead of a carboxylic acid, enhancing its lipophilicity for specific synthetic applications .

The absence of direct data on the N-methylnicotinamide variant suggests it may be a novel derivative under study, warranting extrapolation from analogs.

Properties

Molecular Formula |

C7H8BrN3O |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

2-amino-5-bromo-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H8BrN3O/c1-10-7(12)5-2-4(8)3-11-6(5)9/h2-3H,1H3,(H2,9,11)(H,10,12) |

InChI Key |

NGPLWAPEQZTUFD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(N=CC(=C1)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The following table highlights key structural and commercial differences among analogs:

Key Observations:

Functional Group Impact: The carboxylic acid group in 2-Amino-5-bromonicotinic acid (C3) enhances hydrogen-bonding capacity, making it suitable for coordination chemistry in drug design . The nitro group in 2-Amino-5-bromo-3-nitropyridine introduces electron-withdrawing effects, altering reactivity in electrophilic substitution reactions . Methyl ester derivatives (e.g., Methyl 2-amino-5-bromopyridine-3-carboxylate) improve membrane permeability in drug candidates compared to carboxylic acids .

Substituent Position Sensitivity :

Commercial Availability and Pricing

- 2-Amino-5-bromonicotinic acid is priced at ¥21,100 per gram (97% purity), reflecting its high demand in pharmaceutical R&D .

- 2-Amino-5-bromo-3-nitropyridine is more cost-effective (¥9,500/25g for >95% purity), likely due to simpler synthesis pathways .

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMAc) enhance reaction rates by stabilizing transition states, while elevated temperatures (80–100°C) drive completion. However, prolonged heating in DMF risks decomposition, necessitating rigorous TLC monitoring.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-5-bromo-N-methylnicotinamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves halogenation of a nicotinamide precursor followed by amidation. For example, bromination at the 5-position of a pyridine ring can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C). Subsequent N-methylation may employ methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF .

- Key considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-bromination or byproduct formation.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodology : Use a combination of , , and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For crystalline samples, X-ray diffraction (SHELXL software ) provides unambiguous confirmation of stereochemistry and substitution patterns.

- Example data :

| Technique | Expected Signals (Key Peaks) |

|---|---|

| δ 8.2 (H-6, pyridine), δ 4.1 (N-CH₃), δ 6.9 (NH₂) | |

| HRMS | [M+H]⁺ m/z calculated: 244.02; observed: 244.01 |

Q. What are the primary reactivity trends observed in brominated nicotinamide derivatives under nucleophilic substitution?

- Methodology : The bromine at the 5-position is susceptible to nucleophilic attack (e.g., by amines or thiols) in polar aprotic solvents (e.g., DMSO, DMF) at 60–80°C. Kinetic studies using UV-Vis spectroscopy can track substitution rates .

- Note : Steric hindrance from the N-methyl group may reduce reactivity compared to non-methylated analogs.

Q. How are purity and physical properties (e.g., melting point) characterized for this compound?

- Methodology : Purity is assessed via reverse-phase HPLC (>98% area). Melting points are determined using a capillary apparatus (e.g., 208–210°C for analogous bromopyridines ). Differential Scanning Calorimetry (DSC) can further validate thermal stability.

Advanced Research Questions

Q. What mechanistic insights explain divergent substitution outcomes in this compound under varying pH conditions?

- Methodology : Use DFT (Density Functional Theory) calculations to model transition states at different pH levels. Compare experimental results (e.g., product ratios from LC-MS) with computational predictions to identify dominant pathways (e.g., SNAr vs. radical mechanisms) .

Q. How can computational tools predict the binding affinity of this compound to biological targets (e.g., kinases)?

- Methodology : Perform molecular docking (AutoDock Vina) and MD (Molecular Dynamics) simulations using crystal structures of target proteins (PDB database). Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Q. How should researchers address contradictions in reported biological activities of brominated nicotinamides across studies?

- Methodology : Conduct meta-analysis of literature data, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols). Replicate key experiments under standardized conditions and use multivariate statistics to isolate variables (e.g., solvent effects, impurity profiles) .

Q. What strategies optimize multi-step synthesis of this compound for scalable production?

- Methodology : Apply DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading). Use flow chemistry to enhance reproducibility in halogenation and amidation steps. Characterize intermediates in situ via FTIR or Raman spectroscopy .

Q. How is the compound’s potential as a protease inhibitor evaluated in biopharmaceutical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.